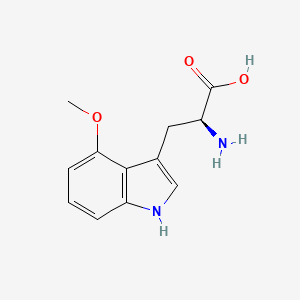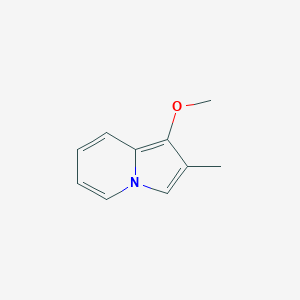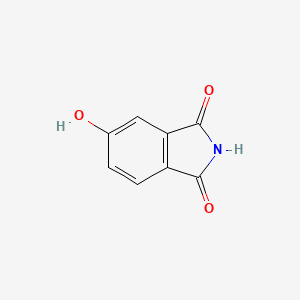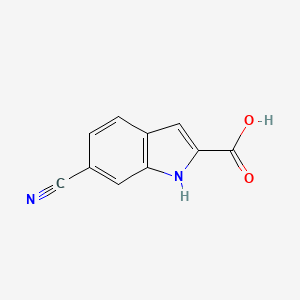
4-Methoxy-L-tryptophan
Vue d'ensemble
Description
4-Methoxy-L-tryptophan, also known as (S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, is a derivative of the amino acid L-tryptophan . It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 .
Physical And Chemical Properties Analysis
4-Methoxy-L-tryptophan has a density of 1.3±0.1 g/cm3, a boiling point of 478.3±45.0 °C at 760 mmHg, and a flash point of 243.1±28.7 °C . It has 5 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Neuroscience
4-Methoxy-L-tryptophan: has potential applications in neuroscience due to its structural similarity to tryptophan, a precursor to serotonin. It could be used to study the modulation of serotonergic pathways and their role in neurological and psychiatric disorders .
Pharmacology
In pharmacology, 4-Methoxy-L-tryptophan may be involved in the synthesis of novel compounds with therapeutic benefits. Its derivatives could be explored for their roles in melatonin production, which has various health implications, including sleep regulation and antioxidant properties .
Biochemistry
The compound’s role in biochemistry could be significant in understanding the metabolism of tryptophan derivatives. It might be used to study the biosynthesis of neurotransmitters and the kynurenine pathway, which has implications for several physiological processes .
Agriculture
4-Methoxy-L-tryptophan: could be investigated for its use as a biostimulant in agriculture. Its application might enhance crop yield and quality by influencing plant growth and stress responses .
Material Science
In material science, 4-Methoxy-L-tryptophan derivatives could be key in developing new biomaterials, such as hydrogels with potential antibacterial properties. These materials could have applications in medical devices and wound healing .
Environmental Science
This compound may also have applications in environmental science, particularly in the field of phytoremediation. It could be used to enhance the ability of plants to accumulate and detoxify pollutants from the environment .
Safety and Hazards
When handling 4-Methoxy-L-tryptophan, it’s advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
4-Methoxy-L-tryptophan, a derivative of the essential amino acid tryptophan, is involved in various biochemical pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The primary targets of 4-Methoxy-L-tryptophan are likely to be similar to those of tryptophan and its derivatives, which include various receptors and enzymes involved in metabolic and immune processes .
Mode of Action
It is known that tryptophan and its derivatives can have a wide range of effects on the body, including activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . As a derivative of tryptophan, 4-Methoxy-L-tryptophan may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
4-Methoxy-L-tryptophan is involved in the metabolism of tryptophan, an essential amino acid. Tryptophan is metabolized into various compounds, including indole and its derivatives, through the action of intestinal microorganisms . These metabolites can have various effects on the body, including maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Pharmacokinetics
It is known that tryptophan and its derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of 4-Methoxy-L-tryptophan would likely be similar to those of other tryptophan derivatives.
Result of Action
Given its role in tryptophan metabolism, it may contribute to maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Action Environment
The action of 4-Methoxy-L-tryptophan can be influenced by various environmental factors. For example, the presence and composition of intestinal microorganisms, which play a key role in the metabolism of tryptophan into 4-Methoxy-L-tryptophan and other derivatives, can significantly impact the production and effects of these compounds . Additionally, factors such as diet and overall health status can also influence the action, efficacy, and stability of 4-Methoxy-L-tryptophan.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXPKRIKQJEAOO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459116 | |
| Record name | 4-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-L-tryptophan | |
CAS RN |
406938-53-2 | |
| Record name | 4-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl] diphenylphosphine](/img/structure/B1600131.png)






![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)

